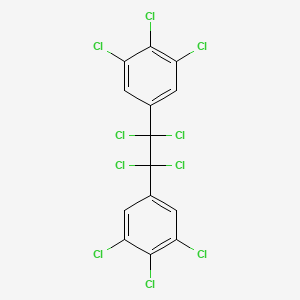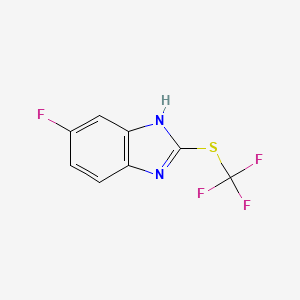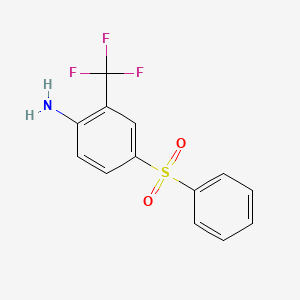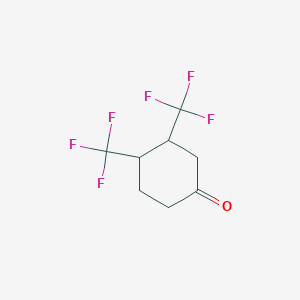
3,4-Bis(trifluoromethyl)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(trifluoromethyl)cyclohexanone is a fascinating chemical compound known for its unique properties and diverse applications. This compound features two trifluoromethyl groups attached to a cyclohexanone ring, making it a valuable tool in various scientific fields, including organic synthesis and drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(trifluoromethyl)cyclohexanone typically involves the addition of trifluoromethyl groups to a cyclohexanone precursor. One common method includes the reaction of 1,4-cyclohexanedione monoethylene glycol ketal with (trifluoromethyl)trimethylsilane in the presence of tetrabutylammonium fluoride in tetrahydrofuran. The reaction mixture is stirred for two days, followed by purification through chromatography .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis(trifluoromethyl)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted alcohols, carboxylic acids, and various substituted cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
3,4-Bis(trifluoromethyl)cyclohexanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with trifluoromethyl groups.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential in drug discovery, especially in designing molecules with enhanced stability and bioavailability.
Industry: The compound is utilized in the development of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Bis(trifluoromethyl)cyclohexanone involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with enzymes and receptors. The pathways involved include inhibition of specific enzymes and modulation of receptor activity .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)cyclohexanone: Similar in structure but with only one trifluoromethyl group.
4,4-Difluorocyclohexanone: Contains two fluorine atoms instead of trifluoromethyl groups.
4-Phenylcyclohexanone: Features a phenyl group instead of trifluoromethyl groups.
Uniqueness
3,4-Bis(trifluoromethyl)cyclohexanone stands out due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability, lipophilicity, and potential for diverse applications in various scientific fields.
Propiedades
IUPAC Name |
3,4-bis(trifluoromethyl)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F6O/c9-7(10,11)5-2-1-4(15)3-6(5)8(12,13)14/h5-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVILGPMZHKONJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC(C1C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



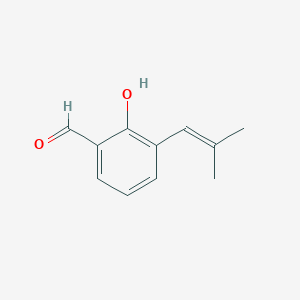

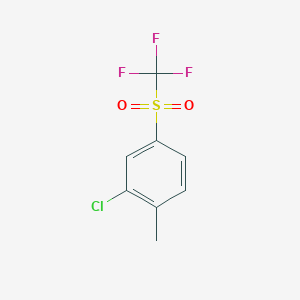

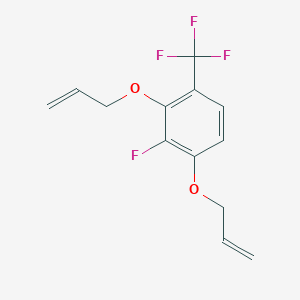
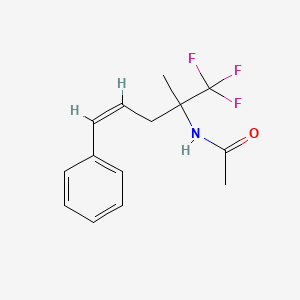
![2-[(1,1,2,3,3,3-Hexafluoropropyl)thio]benzaldehyde](/img/structure/B6311082.png)
![2,2-Bis[4-amino-3-(trifluoromethoxy)phenyl]propane](/img/structure/B6311083.png)
